molecular formula C12H10Cl2F3NO B1295118 N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 61219-95-2

N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B1295118
Key on ui cas rn: 61219-95-2
M. Wt: 312.11 g/mol
InChI Key: WWINJKYFUBEFBE-UHFFFAOYSA-N
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Patent
US04210589

Procedure details

Twenty-three and eight tenths grams of N-allyl m-trifluoromethyl aniline hydrochloride was suspended in 200 ml. of methylene chloride, 21 g. of triethylamine was added and the mixture stirred in a water bath at room temperature while 15 g. of dichloroacetyl chloride was added dropwise. After stirring about 30 minutes, after addition was complete, the mixture was washed with dilute ~1% sodium hydroxide, dilute ~1% hydrochloric acid and water, separated and dried over magnesium sulfate and the solvent stripped under vacuum. The product was dissolved in ether and treated with 10 g. of 20% ethereal hydrochloric acid, the precipitate filtered off and the ether stripped under vacuum to give 25 g. of product, nD30 1.4740.
Name
N-allyl m-trifluoromethyl aniline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:7]=1)[CH:3]=[CH2:4].C(Cl)Cl.[Cl:19][CH:20]([Cl:24])[C:21](Cl)=[O:22]>C(N(CC)CC)C>[CH2:2]([N:5]([C:21](=[O:22])[CH:20]([Cl:24])[Cl:19])[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:13])([F:14])[F:15])[CH:7]=1)[CH:3]=[CH2:4] |f:0.1|

Inputs

Step One
Name
N-allyl m-trifluoromethyl aniline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C=C)NC1=CC(=CC=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred in a water bath at room temperature while 15 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring about 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
after addition
WASH
Type
WASH
Details
the mixture was washed
ADDITION
Type
ADDITION
Details
with dilute ~1% sodium hydroxide
ADDITION
Type
ADDITION
Details
dilute ~1% hydrochloric acid and water
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in ether
ADDITION
Type
ADDITION
Details
treated with 10 g
FILTRATION
Type
FILTRATION
Details
of 20% ethereal hydrochloric acid, the precipitate filtered off
CUSTOM
Type
CUSTOM
Details
to give 25 g

Outcomes

Product
Name
Type
Smiles
C(C=C)N(C1=CC(=CC=C1)C(F)(F)F)C(C(Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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